Iaa-94
Description
This compound (CAS 54197-31-8) is a small molecule featuring a 2,3-dihydro-1H-inden core substituted with chlorine atoms at positions 6 and 7, a cyclopentyl group at position 2, a methyl group at position 2, and an acetic acid moiety linked via an ether bond at position 3. Its molecular formula is C₁₇H₁₈Cl₂O₄ (MW 357.23 g/mol) . It is structurally related to diuretics and renal-targeted agents but has been investigated for novel therapeutic roles, including glycemic control and modulation of ion channels .
Properties
IUPAC Name |
2-[(6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJGTHBMJBOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969160 | |
| Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53108-00-2, 54197-05-6 | |
| Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxoindan-5-yl)oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53108-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054197056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid, also known by its IUPAC name (S)-2-((6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid, has garnered attention for its potential biological activities. This compound exhibits a complex structure characterized by a dichloro substitution on the cyclopentyl group and an acetic acid moiety that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18Cl2O4 |
| Molecular Weight | 357.23 g/mol |
| CAS Number | 53108-01-3 |
| Synonyms | (S)-2-(6,7-dichloro... |
The biological activity of [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid is believed to be mediated through its interaction with various biological pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzyme systems or receptors involved in cellular signaling and metabolic processes.
Biological Studies
Recent research has focused on the neurotrophic effects of related compounds within the same chemical class. For instance, studies on illicium sesquiterpenes have shown significant neurotrophic activity, enhancing neurite outgrowth in rat cortical neurons. This suggests a potential for [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid to exhibit similar neuroprotective effects .
Case Study: Neurotrophic Activity
A study conducted on a related compound demonstrated the following:
Experimental Design:
- Cell Culture: Rat cortical neurons were cultured in vitro.
- Treatment: Neurons were treated with varying concentrations of the compound.
- Assessment: Neurite outgrowth was measured after a defined incubation period.
Results:
The compound significantly increased neurite outgrowth compared to control groups treated with ethanol alone. This indicates a potential role in promoting neuronal health and regeneration.
Pharmacological Applications
Given its structural characteristics and preliminary biological activity data, [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid may have applications in:
- Neuroprotection: Potential use in treating neurodegenerative diseases by promoting neuronal survival and growth.
- Anti-inflammatory Agents: Its structural analogs have shown anti-inflammatory properties; thus, further investigation is warranted.
- Chloride Channel Research: The compound is utilized as a tool to study chloride channel functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at the inden core’s 2-position, the presence/absence of chlorine atoms, and stereochemistry.
Key Observations :
- Cyclopentyl vs. Phenyl: The cyclopentyl group in the target compound undergoes hydroxylation to form active metabolites, whereas Indacrinone’s phenyl group is metabolized via oxidation, leading to different pharmacokinetic profiles .
- Methyl vs. Bulkier Groups : The methyl group at position 2 enhances metabolic stability compared to bulkier substituents like butyl (Inactive 1), which may sterically hinder target binding .
- Chirality: The (R)-enantiomer of the target compound shows specificity in biological activity, mirroring the enantioselectivity observed in Indacrinone’s diuretic effects .
Pharmacological and Metabolic Profiles
- Target Compound: Metabolism: In humans and chimpanzees, the cyclopentyl group is hydroxylated to form diastereomeric alcohols, which are further oxidized to ketones. These metabolites retain pharmacological activity, contributing to sustained effects . Therapeutic Potential: Investigated for SWELL1 channel modulation and metabolic disorders, with plasma half-life ~2 hours .
- Indacrinone: Metabolism: Primarily excreted as glucuronides; phenyl group metabolism reduces activity compared to hydroxylated cyclopentyl metabolites . Use: Clinically used as a diuretic with a plasma half-life of ~6–8 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
